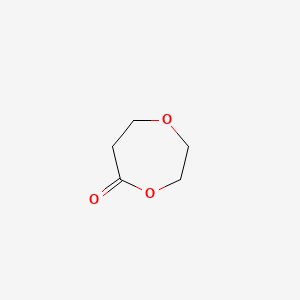

1,5-Dioxepan-2-one

概要

説明

1,5-Dioxepan-2-one is an organic compound that is a cyclic ester, also known as a lactone. It is a colorless liquid with a distinctive odor and is known for its high environmental and thermal stability. This compound is soluble in many organic solvents such as ethanol, dimethyl sulfoxide, and dimethylformamide .

準備方法

Synthetic Routes and Reaction Conditions: 1,5-Dioxepan-2-one can be synthesized through various methods. One common method involves the Bayer-Villiger oxidation of cyclic ketones. In this process, a cyclic ketone is treated with a peracid, such as peracetic acid, to form the corresponding lactone .

Another method involves the ring-opening polymerization of cyclic esters. This process uses organocatalysts such as 1-tert-butyl-4,4,4-tris(dimethylamino)-2,2-bis[tris(dimethylamino)phosphoranylidenamino]-2Λ5,4Λ5-catenadi(phosphazene) (t-BuP4), 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD), and 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) under varied reaction conditions .

Industrial Production Methods: In industrial settings, this compound is typically produced through the ring-opening polymerization method due to its efficiency and the ability to control the molecular weight and distribution of the resulting polymer .

化学反応の分析

Types of Reactions: 1,5-Dioxepan-2-one primarily undergoes ring-opening polymerization reactions. This type of reaction involves the breaking of the ring structure of the lactone to form a linear polymer.

Common Reagents and Conditions: The ring-opening polymerization of this compound can be catalyzed by various organocatalysts such as t-BuP4, TBD, and DBU. These reactions are typically carried out under controlled conditions to ensure the formation of polymers with desired properties .

Major Products Formed: The major product formed from the ring-opening polymerization of this compound is a polyester. This polyester can have various applications depending on its molecular weight and structure .

科学的研究の応用

Copolymers with Poly(l-lactide-co-glycolide)

Recent research has focused on synthesizing bioabsorbable copolymers composed of poly(l-lactide-co-glycolide) and poly(1,5-dioxepan-2-one). These copolymers have been evaluated for their antiplatelet adhesive properties, making them promising candidates for medical applications such as drug delivery systems and tissue engineering . The incorporation of DXO into these copolymers enhances their mechanical properties while maintaining biocompatibility.

Case Study: Antiplatelet Adhesion Behavior

In one study, the synthesized PLGA-PDXO multiblock copolymer exhibited effective antiplatelet adhesive properties comparable to known antiplatelet polymers. This suggests that DXO-based copolymers could reduce thrombus formation on medical implants . The following table summarizes the findings related to platelet adhesion:

| Polymer Type | Platelet Adhesion (Count) | Comparison with Control |

|---|---|---|

| PLGA-PDXO MBC | Low | Similar to control |

| PLGA-PCL MBC | High | Higher than control |

Drug Delivery Systems

Controlled Release Applications

The unique properties of DXO allow it to be utilized in controlled drug release formulations. Its compatibility with various drugs enables the development of matrix tablets that can regulate drug release rates over extended periods. Research has shown that formulations incorporating DXO can significantly improve the mechanical strength and release profiles compared to traditional polymers .

Example Formulation Studies

Studies involving matrix tablets made from DXO-based copolymers have demonstrated improved compaction properties and sustained release capabilities for various drugs. These formulations are particularly relevant in developing therapeutic systems aimed at chronic conditions requiring consistent medication delivery .

作用機序

The mechanism of action of 1,5-Dioxepan-2-one in ring-opening polymerization involves the nucleophilic attack of the organocatalyst on the carbonyl carbon of the lactone ring. This leads to the breaking of the ring structure and the formation of a linear polymer chain .

類似化合物との比較

Similar Compounds:

- ε-Caprolactone

- δ-Valerolactone

- Trimethylene carbonate

- l-Lactide

Comparison: 1,5-Dioxepan-2-one is unique among these compounds due to its higher thermal stability and environmental stability. It also offers a higher degree of control over the molecular weight and distribution of the resulting polymers when used in ring-opening polymerization .

生物活性

1,5-Dioxepan-2-one (DXO) is a cyclic ester that has garnered attention in biomedical and polymer chemistry due to its unique properties and potential applications. This article explores the biological activity of DXO, focusing on its polymerization behavior, biocompatibility, and applications in drug delivery systems.

Chemical Structure and Properties

This compound is characterized by its cyclic structure, which contributes to its reactivity in polymerization processes. The molecular formula is , and it features a dioxepane ring that can undergo ring-opening polymerization (ROP) to form poly(this compound) (PDXO). This polymer exhibits biodegradable properties, making it suitable for various biomedical applications.

1. Biodegradability and Biocompatibility

Research indicates that PDXO demonstrates favorable biodegradability and biocompatibility. In a study involving blends of PDXO with poly(D,L-lactide) (PDLLA), the resulting microspheres were shown to be fully miscible and formed homogeneous structures. These microspheres exhibited controlled degradation rates, which can be tailored by adjusting the blend composition . The degradation behavior is crucial for applications in drug delivery systems where sustained release is desired.

2. Drug Delivery Applications

The incorporation of drugs into PDXO-based microspheres has been extensively studied. For example, diclofenac sodium was successfully loaded into PDLLA-PDXO microspheres, allowing for sustained drug release. The release kinetics were influenced by the composition of the blend, demonstrating that the structural characteristics of the polymer can be manipulated to optimize therapeutic outcomes .

Table 1: Drug Release Characteristics from PDXO Microspheres

| Blend Composition (PDLLA:PDXO) | Drug Release Rate (%) | Degradation Time (Days) |

|---|---|---|

| 70:30 | 45 | 14 |

| 50:50 | 60 | 21 |

| 30:70 | 75 | 30 |

This table illustrates how varying the ratio of PDLLA to PDXO affects both drug release rates and degradation times, highlighting the versatility of PDXO in drug delivery systems.

3. Polymerization Mechanisms

The ROP of DXO can be catalyzed by various agents, including organocatalysts such as TBD (1,5,7-triazabicyclo[4.4.0]dec-5-ene) and DBU (1,8-diazabicyclo[5.4.0]undec-7-ene). Studies have shown that TBD exhibits a nucleophilic mechanism that enhances catalytic activity compared to DBU . The ability to control the polymerization process allows for the synthesis of polymers with specific molecular weights and properties.

Table 2: Catalytic Activity Comparison

| Catalyst Type | Conversion Rate (%) | Polymerization Time (min) |

|---|---|---|

| TBD | >75 | 20 |

| DBU | 38 | 20 |

| t-BuP4 | >99 | 10 |

This comparison highlights the efficiency of different catalysts in promoting the ROP of DXO, with t-BuP4 showing superior performance due to its high basicity .

Case Study 1: Biodegradable Microspheres

In a notable study, biodegradable microspheres made from PDLLA and PDXO were developed for drug delivery applications. The study emphasized how varying the composition affected not only the mechanical properties but also the biological activity of the microspheres. The resulting materials demonstrated effective drug encapsulation and controlled release profiles suitable for therapeutic applications .

Case Study 2: Enzymatic Polymerization

Another research avenue explored enzymatic polymerization using Candida Antarctica Lipase B (CALB) for synthesizing polyesters from DXO. This approach highlighted the potential for biocatalysis in creating environmentally friendly polymerization processes while maintaining high specificity and efficiency in product formation .

特性

IUPAC Name |

1,4-dioxepan-5-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8O3/c6-5-1-2-7-3-4-8-5/h1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AOLNDUQWRUPYGE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCOC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

121425-66-9 | |

| Record name | 1,5-Dioxepan-2-one homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=121425-66-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID60188919 | |

| Record name | 1,5-Dioxepan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60188919 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

116.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35438-57-4 | |

| Record name | 1,5-Dioxepan-2-one | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035438574 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,5-Dioxepan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60188919 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of 1,5-Dioxepan-2-one?

A1: this compound has a molecular formula of C6H10O3 and a molecular weight of 130.14 g/mol.

Q2: How is this compound typically synthesized?

A2: Several methods exist for DXO synthesis. One common approach involves the Baeyer-Villiger oxidation of tetrahydropyran-4-one. [] Another method utilizes the ring-opening polymerization of its cyclic dimer. []

Q3: What spectroscopic techniques are used to characterize DXO and its polymers?

A3: Researchers frequently employ Nuclear Magnetic Resonance (NMR) spectroscopy, both 1H and 13C, to determine the structure, composition, and monomer sequence in DXO copolymers. [, , ] Fourier transform infrared (FTIR) spectroscopy helps identify functional groups and monitor polymerization reactions. [, , ] Size exclusion chromatography (SEC) is crucial for determining molecular weight and distribution in synthesized polymers. [, , , ]

Q4: What are the advantages of using this compound in polymer synthesis?

A4: DXO is attractive for creating biodegradable and biocompatible polymers due to its ability to form homopolymers and copolymers with tunable properties. [, , , ]

Q5: What polymerization methods are commonly used with DXO?

A5: DXO readily undergoes ring-opening polymerization (ROP) using various catalysts. This includes organometallic catalysts like stannous octoate (Sn(Oct)2) [, , , , , ] and aluminum isopropoxide [, ], as well as organocatalysts like diphenyl phosphate (DPP). [] Enzyme-catalyzed ROP using lipases is also gaining interest. [, ]

Q6: How does the choice of comonomer influence the properties of DXO copolymers?

A6: The properties of DXO copolymers are highly dependent on the comonomer used. For example, incorporating L-lactide (LLA) yields semi-crystalline materials with tunable crystallinity and degradation rates. [, , , , , ] Copolymers with ε-caprolactone (CL) demonstrate elastomeric properties. [, , , ] The incorporation of trimethylene carbonate (TMC) further contributes to the material's elasticity and biocompatibility. []

Q7: How does DXO influence the thermal and mechanical properties of its copolymers?

A7: DXO generally lowers the melting temperature and crystallinity of its copolymers, resulting in more flexible materials. [, , ] For instance, DXO/LLA copolymers retain crystallinity even with high DXO content, but show lower melting temperatures compared to pure PLLA. [] DXO/CL copolymers exhibit a single glass transition temperature influenced by DXO content. []

Q8: Can the degradation rate of DXO-based polymers be controlled?

A8: Yes, the degradation rate is influenced by factors like copolymer composition, monomer sequence, and crystallinity. [, , ] DXO/LLA copolymers show a degradation rate dependent on the ratio of the monomers. []

Q9: What are the potential applications of DXO-based polymers in biomedicine?

A9: DXO-based polymers hold promise for various biomedical applications, including:

- Drug Delivery: DXO copolymers have been explored for creating microspheres capable of controlled drug release. [, ] The release profile can be tailored by adjusting the copolymer composition and drug properties. []

- Tissue Engineering: The biocompatibility and tunable mechanical properties make DXO copolymers attractive for scaffolds in tissue engineering. [, , ] Research shows promising results for bone tissue regeneration. [, ]

- Medical Implants: DXO-based materials are being investigated for creating implants with improved biocompatibility and reduced platelet adhesion. []

Q10: What are the future directions for research on this compound?

A10: Ongoing research on DXO focuses on:

- Novel Polymer Architectures: Exploring new combinations of monomers and polymerization techniques to create materials with tailored properties for specific applications. [, , , ]

- Enhanced Biocompatibility: Investigating surface modifications and functionalization strategies to further improve the biocompatibility of DXO-based polymers. []

- Controlled Degradation: Developing a deeper understanding of the degradation mechanisms of DXO copolymers to precisely control their degradation rates for targeted applications. []

- Sustainable Synthesis: Exploring more environmentally friendly and sustainable methods for DXO synthesis and polymerization. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。